5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride

Aqueous Solubility Salt Form Selection Assay Compatibility

Researchers relying on free-base forms of pyrrolidine-oxazole scaffolds often encounter poor aqueous solubility that necessitates DMSO, introducing vehicle artifacts and confounding assay results in kinase inhibition or GPCR binding studies. This pre-formed dihydrochloride salt directly addresses these pitfalls. - >10 mg/mL water solubility: Direct dissolution in assay buffer, bypassing DMSO-related membrane fluidity and ligand binding interference. - Consistent batch-to-batch dihydrochloride stoichiometry: Eliminates variability in protonation state that plagues in-house neutralized free base. - Pre-installed 4-methoxybenzyl group: Accelerates SAR campaigns and PROTAC synthesis (E3 ligase interaction surface), avoiding multi-step synthetic installation.

Molecular Formula C15H20Cl2N2O2
Molecular Weight 331.2 g/mol
CAS No. 1982761-14-7
Cat. No. B1431872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
CAS1982761-14-7
Molecular FormulaC15H20Cl2N2O2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl.Cl
InChIInChI=1S/C15H18N2O2.2ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;;/h4-7,10,14,16H,2-3,8-9H2,1H3;2*1H
InChIKeyPHARDUFPHMNCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole Dihydrochloride – Solubility-Enhanced Building Block


5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride (CAS 1982761-14-7) is a pre-formed dihydrochloride salt of a 2,5-disubstituted oxazole. Unlike the corresponding free base (CAS 1785763-49-6), this compound is supplied as a pre-ionized, water-soluble solid that eliminates the need for in situ protonation or pH adjustment prior to use in biological assays [1]. The molecule combines an oxazole ring with a pyrrolidine moiety and a 4-methoxybenzyl substituent, placing it within the class of pyrrolidine-oxazole scaffolds that are actively explored in medicinal chemistry for CNS and enzyme-targeted programs [2].

Pre-ionized dihydrochloride salt for direct aqueous use
Eliminates in situ protonation and DMSO artifacts
Pyrrolidine-oxazole scaffold for CNS and enzyme targets

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole Dihydrochloride vs. Free Base and Unsubstituted Analogs


Procurement based solely on the oxazole-pyrrolidine core ignores critical physicochemical determinants of assay performance. The dihydrochloride salt provides a pre-protonated pyrrolidine nitrogen, conferring aqueous solubility that is absent in the free base [1]. Replacing the 4-methoxybenzyl group with a simpler benzyl or 4-methylbenzyl substituent alters both lipophilicity (cLogP) and electronic surface potential, which directly influences target binding kinetics and off-target promiscuity in enzyme or receptor panels [2]. Consequently, generic substitution introduces uncontrolled variability in solubility, bioavailability, and pharmacological profile, undermining reproducibility in head-to-head screening campaigns.

Dihydrochloride salt Free base Free base requires acidification; solubility profile may not transfer directly
4-Methoxybenzyl Unsubstituted benzyl Higher lipophilicity may shift target binding and off-target profile

Solubility & Physicochemical Head-to-Head Comparison


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The target compound is supplied as a dihydrochloride salt, ensuring complete protonation of the pyrrolidine nitrogen. While the free base (CAS 1785763-49-6, MW 258.32 g/mol, cLogP ~2.5) is sparingly soluble in water, the dihydrochloride salt (MW 331.2 g/mol, formal charge 0) is freely soluble at concentrations ≥10 mg/mL in aqueous buffers (pH 7.4), a property not achievable with the free base without additional solubilizers [1]. This eliminates the need for DMSO stock solutions and enables direct dilution into cell culture media.

Aqueous solubility
Head-to-head
>20-fold improvement vs free base
Supports direct aqueous assay use without DMSO
Visual assessment; PBS pH 7.4, 25°C
Aqueous Solubility Salt Form Selection Assay Compatibility

Lipophilicity: 4-Methoxybenzyl vs. Unsubstituted Benzyl

The 4-methoxy substituent on the benzyl ring reduces cLogP by approximately 0.5–0.8 log units relative to the unsubstituted benzyl analog, based on predicted XLogP3 values for simplified core structures [1]. This moderate lipophilicity (cLogP ~2.8 for the free base) positions the compound in the optimal range for CNS drug-like space (cLogP 1–3.5), unlike the more lipophilic 5-benzyl analog which may exceed cLogP 3.5 and risk increased off-target binding.

Lipophilicity (cLogP)
Class-level
~0.5 log unit lower than benzyl analog
Supports CNS drug-like space and may reduce nonspecific binding
Predicted XLogP3; no experimental LogP
Lipophilicity LogP Structure-Activity Relationship

TPSA for Blood-Brain Barrier Penetration

The calculated TPSA of 47.3 Ų for the target compound falls well below the 90 Ų threshold commonly associated with optimal BBB penetration [1][2]. In contrast, the addition of a hydrogen-bond-donating group (e.g., a phenol instead of the methoxy) would increase TPSA towards 60–70 Ų, potentially impairing CNS exposure. This property is intrinsic to the 4-methoxybenzyl substitution and is retained in both salt and free base forms.

TPSA
Supporting evidence
47.3 Ų, >12 Ų lower than hydroxybenzyl analog
Supports CNS permeability screening utility
Computed by Cactvs
Topological Polar Surface Area CNS Drug Design Bioavailability

Privileged Scaffold for Kinase and GPCR Targeting

Patent and literature surveys reveal that 2-(pyrrolidin-2-yl)-1,3-oxazoles have been employed as core scaffolds in multiple disclosed series targeting kinases (e.g., USP30, RIPK1) and GPCRs (e.g., urotensin-II receptor) [1][2]. The specific 5-(4-methoxybenzyl) decoration found in the target compound mimics the arylmethyl motif present in several high-affinity ligands, while the dihydrochloride salt ensures compatibility with direct screening in biochemical kinase assays without organic solvent interference.

Scaffold precedent
Class-level
Pyrrolidine-oxazole core in kinase & GPCR ligands
Supports SAR library design; may reduce synthesis lead time
Patent and literature precedent
Kinase Inhibitor GPCR Modulator Medicinal Chemistry Scaffold

Dihydrochloride Salt Batch Consistency

Vendor datasheets confirm that the commercial dihydrochloride salt is supplied with a purity specification of ≥95% (HPLC) and a defined stoichiometry of two HCl equivalents per molecule [1]. This contrasts with the free base, which often requires titration with HCl to achieve full solubility and may contain variable amounts of residual solvent or moisture. The pre-qualified dihydrochloride form thus guarantees reproducible molarity in stock solutions, critical for quantitative pharmacology.

Batch consistency
Lot attribute
≥95% HPLC purity; defined dihydrochloride stoichiometry
Supports batch-to-batch solubility consistency
Vendor QC specifications
Batch Consistency Salt Stoichiometry Procurement Efficiency

Optimal Procurement and Application Scenarios


Direct Use in Aqueous Kinase & GPCR Assays

The dihydrochloride salt's high water solubility (>10 mg/mL) [1] enables direct dissolution into assay buffer, eliminating DMSO vehicle artifacts that often confound kinase inhibition or receptor binding assays. This is especially critical for GPCR binding assays where DMSO concentrations >0.1% can alter membrane fluidity and ligand binding kinetics.

CNS-Penetrant Library Building Block

With a TPSA of 47.3 Ų and a cLogP ~2.8 [1], the compound is ideally positioned as a central nervous system (CNS)-oriented fragment or scaffold. Procurement of the pre-decorated 4-methoxybenzyl derivative saves medicinal chemists the multi-step synthesis required to install this substitution on the oxazole ring, accelerating SAR campaigns for neurodegenerative or psychiatric targets [2].

Salt Form Optimization Reference Standard

The defined dihydrochloride stoichiometry and batch-to-batch purity consistency [1] make the compound a reliable reference standard for laboratories comparing salt forms (HCl, mesylate, tosylate) of pyrrolidine-oxazole series. Its consistent solubility profile reduces the confounding variability inherent when using in-house neutralized free base.

PROTAC and Molecular Glue Scaffold

The combination of a solvent-exposed pyrrolidine nitrogen (for linker attachment) and the 4-methoxybenzyl group (for E3 ligase interaction surface) makes this dihydrochloride an attractive starting point for proteolysis-targeting chimera (PROTAC) synthesis. The ready aqueous solubility allows for direct coupling reactions in mixed aqueous-organic conditions, simplifying the linker elongation step [1][2].

Application
Selection Property
Validation Focus
Aqueous kinase & GPCR assays
Pre-ionized water-soluble salt
DMSO-free assay compatibility
CNS library design
CNS drug-like property profile
cLogP and TPSA within CNS range
Salt form comparison studies
Defined dihydrochloride stoichiometry
Batch-to-batch consistency
PROTAC synthesis
Solvent-exposed pyrrolidine nitrogen
Aqueous coupling compatibility
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